molecular formula C15H25ClN3O3- B009583 5-Butyl-5-(2-piperidinoethyl)barbituric acid hydrochloride CAS No. 109438-93-9

5-Butyl-5-(2-piperidinoethyl)barbituric acid hydrochloride

Cat. No. B009583
M. Wt: 331.84 g/mol
InChI Key: MJXWWXUXYQXSHV-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

5-Butyl-5-(2-piperidinoethyl)barbituric acid hydrochloride, also known as pentobarbital, is a barbiturate drug that is used as a sedative, hypnotic, and anesthetic. It was first synthesized in 1928 by Ernst Preiswerk and his team at the University of Basel, Switzerland. Pentobarbital has been widely used in medical and veterinary practices for many years due to its effectiveness and low cost.

Mechanism Of Action

Pentobarbital acts as a positive allosteric modulator of the GABA-A receptor, which is a type of ionotropic receptor that mediates the effects of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the central nervous system. Pentobarbital enhances the binding of GABA to the receptor, which increases the opening of chloride ion channels and hyperpolarizes the membrane potential of neurons, leading to a decrease in neuronal excitability.

Biochemical And Physiological Effects

Pentobarbital has a number of biochemical and physiological effects, including sedation, hypnosis, anesthesia, and anticonvulsant activity. It can also cause respiratory depression, cardiovascular depression, and hypotension. Pentobarbital is metabolized in the liver and excreted in the urine.

Advantages And Limitations For Lab Experiments

Pentobarbital has several advantages for lab experiments, including its low cost, ease of use, and well-established protocols for administration and monitoring. However, it also has some limitations, such as its potential for abuse, its narrow therapeutic index, and its potential for adverse effects on the cardiovascular and respiratory systems.

Future Directions

There are several areas of future research that could be pursued with 5-Butyl-5-(2-piperidinoethyl)barbituric acid hydrochloridel. One area of interest is the development of new barbiturate derivatives that have improved pharmacological properties and fewer side effects. Another area of interest is the investigation of the molecular mechanisms underlying the effects of 5-Butyl-5-(2-piperidinoethyl)barbituric acid hydrochloridel on the GABA-A receptor and other ionotropic receptors. Additionally, 5-Butyl-5-(2-piperidinoethyl)barbituric acid hydrochloridel could be used to study the effects of sleep and anesthesia on brain function, and to develop new treatments for sleep disorders and neurological conditions.

Synthesis Methods

The synthesis of 5-Butyl-5-(2-piperidinoethyl)barbituric acid hydrochloridel involves the reaction of diethyl malonate with urea in the presence of sodium ethoxide to form diethyl barbituric acid. The diethyl barbituric acid is then reacted with 2-chloroethyl-piperidine to form 5-butyl-5-(2-piperidinoethyl)barbituric acid. The final product is obtained by reacting the acid with hydrochloric acid to form 5-Butyl-5-(2-piperidinoethyl)barbituric acid hydrochloridel hydrochloride.

Scientific Research Applications

Pentobarbital has been used in scientific research to study the effects of barbiturates on the central nervous system. It has been used to induce anesthesia and to study the mechanisms of action of other drugs. Pentobarbital has also been used to study the effects of sleep deprivation on cognitive function and to investigate the role of sleep in memory consolidation.

properties

CAS RN

109438-93-9

Product Name

5-Butyl-5-(2-piperidinoethyl)barbituric acid hydrochloride

Molecular Formula

C15H25ClN3O3-

Molecular Weight

331.84 g/mol

IUPAC Name

5-butyl-5-(2-piperidin-1-ium-1-ylethyl)-1,3-diazinane-2,4,6-trione;chloride

InChI

InChI=1S/C15H25N3O3.ClH/c1-2-3-7-15(8-11-18-9-5-4-6-10-18)12(19)16-14(21)17-13(15)20;/h2-11H2,1H3,(H2,16,17,19,20,21);1H

InChI Key

MJXWWXUXYQXSHV-UHFFFAOYSA-M

SMILES

CCCCC1(C(=O)NC(=O)NC1=O)CC[NH+]2CCCCC2.[Cl-]

Canonical SMILES

CCCCC1(C(=O)NC(=O)NC1=O)CC[NH+]2CCCCC2.[Cl-]

synonyms

5-butyl-5-[2-(3,4,5,6-tetrahydro-2H-pyridin-1-yl)ethyl]-1,3-diazinane-2,4,6-trione chloride

Origin of Product

United States

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